molecular formula C18H21N5O3S B2731175 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 1795361-68-0

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2731175
CAS RN: 1795361-68-0
M. Wt: 387.46
InChI Key: YNERJCUYRDHCJI-UHFFFAOYSA-N
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Description

8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds with structural similarities have been synthesized and evaluated for their antibacterial properties. For example, derivatives of quinolone, possessing a piperidinyl moiety, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications at specific positions of the quinolone nucleus can enhance antibacterial efficacy, with certain derivatives showing promising in vivo activity without causing adverse effects like convulsions in animal models (Taguchi et al., 1992).

Catalysis and Synthesis

Piperidine and related compounds have been utilized as catalysts in the synthesis of complex organic molecules. For instance, the use of piperidine–iodine as a dual system catalyst facilitated the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction. This method highlighted the efficiency of piperidine derivatives in catalyzing multi-component reactions, offering good yields, mild reaction conditions, and ease of handling (Alizadeh et al., 2014).

Antimicrobial Agents

Another area of application is the development of antimicrobial agents. A novel series of thiazolidinone derivatives, linked with piperazine, showed significant antimicrobial activity against a range of bacterial and fungal species. This research underscores the potential of piperazine derivatives in the design of new antimicrobial drugs (Patel et al., 2012).

Neuroleptic Activities

Pyrrolo[2,1-b][3]benzazepine derivatives, featuring piperidylidene and piperidines, have been synthesized and examined for their receptor binding affinities. These compounds have implications in the development of antipsychotic drugs, highlighting the significance of structural modifications in enhancing receptor affinity and potential therapeutic applications (Remy et al., 1983).

properties

IUPAC Name

6-[4-(triazol-1-yl)piperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-17-2-1-13-11-16(12-14-3-9-22(17)18(13)14)27(25,26)21-7-4-15(5-8-21)23-10-6-19-20-23/h6,10-12,15H,1-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNERJCUYRDHCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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